

# Investigating Cocaine-Induced Conditioned Place Preference with GSK1059865: Application Notes and Protocols

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Compound of Interest		
Compound Name:	GSK1059865	
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#### Introduction

Cocaine addiction remains a significant public health concern with limited effective pharmacological treatments. A key behavioral component of addiction is the powerful association formed between environmental cues and the rewarding effects of the drug, a phenomenon that can be modeled in preclinical studies using the conditioned place preference (CPP) paradigm. Recent research has highlighted the role of the orexin system in reward-seeking behaviors. **GSK1059865**, a selective antagonist of the orexin-1 receptor (OX1R), has emerged as a promising tool to investigate the neural circuits underlying cocaine reward and motivation. These application notes provide detailed protocols and data for utilizing **GSK1059865** in cocaine-induced CPP studies.

## Mechanism of Action: Orexin-1 Receptor Antagonism

**GSK1059865** exerts its effects by selectively blocking the orexin-1 receptor (OX1R). Orexin A, an endogenous neuropeptide, preferentially binds to OX1R, a Gq-protein coupled receptor. Activation of OX1R initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels and the activation



of protein kinase C (PKC), influencing neuronal excitability and synaptic plasticity. By antagonizing OX1R, **GSK1059865** can modulate the rewarding and motivational salience of stimuli, including drugs of abuse like cocaine. Studies have shown that **GSK1059865** dosedependently reduces the expression of cocaine-induced conditioned place preference.[1][2]

#### Signaling Pathway of Orexin A at the OX1R



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Caption: Orexin A signaling at the OX1R and its inhibition by **GSK1059865**.

#### **Quantitative Data Summary**

The following table summarizes representative data on the effect of **GSK1059865** on the expression of cocaine-induced CPP. Doses are based on those used in behavioral studies investigating this compound.[1]



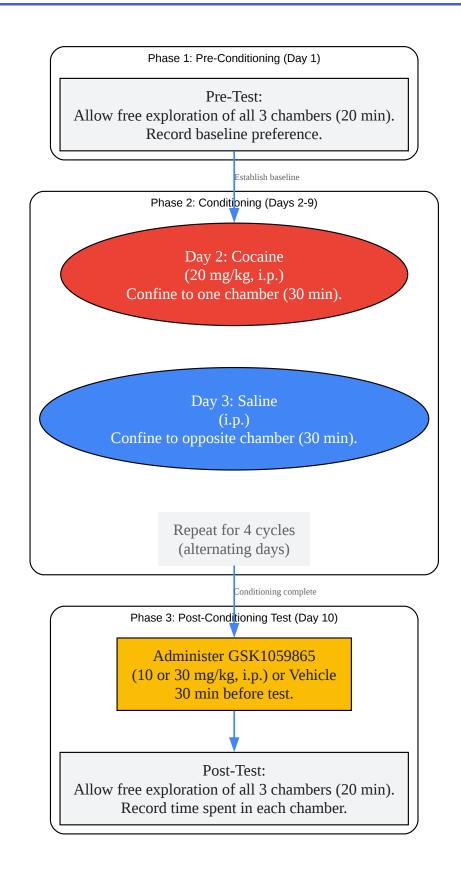
Treatment Group	Dose (mg/kg, i.p.)	N	Pre-Test Time in Cocaine- Paired Chamber (s) (Mean ± SEM)	Post-Test Time in Cocaine- Paired Chamber (s) (Mean ± SEM)	Preference Score (s) (Mean ± SEM)
Vehicle + Saline	-	12	455 ± 25	460 ± 28	5 ± 10
Vehicle + Cocaine	20	12	450 ± 22	680 ± 35	230 ± 30
GSK1059865 + Cocaine	10	12	460 ± 20	550 ± 32	90 ± 25
GSK1059865 + Cocaine	30	12	452 ± 24	470 ± 29	18 ± 15

# **Experimental Protocols Materials and Apparatus**

- Subjects: Male C57BL/6J mice (8-10 weeks old)
- Drugs: Cocaine hydrochloride (dissolved in 0.9% saline), GSK1059865 (suspended in a vehicle of 0.5% Tween 80 in saline)
- Apparatus: A three-chamber conditioned place preference box with distinct visual and tactile
  cues in the two outer chambers, separated by a smaller neutral central chamber. An
  automated activity monitoring system with photobeams is used to record the time spent in
  each chamber.

#### **Experimental Workflow: Cocaine-Induced CPP**





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Caption: Experimental workflow for the cocaine conditioned place preference study.



#### **Detailed Methodologies**

- 1. Habituation (2-3 days prior to experiment):
- Handle each mouse for 5 minutes per day to acclimate them to the experimenter.
- On the day before pre-conditioning, place each mouse in the central chamber of the CPP apparatus and allow free exploration for 10 minutes to reduce novelty-induced stress.
- 2. Pre-Conditioning (Day 1):
- Place each mouse in the central chamber of the CPP apparatus with free access to all chambers for 20 minutes.[3]
- Record the time spent in each of the two large outer chambers to establish baseline preference.
- Assign the initially less-preferred chamber as the cocaine-pairing chamber and the morepreferred chamber as the saline-pairing chamber to avoid pre-existing biases. For unbiased designs, the assignment is counterbalanced.
- 3. Conditioning (Days 2-9):
- This phase consists of eight alternating daily sessions.
- On cocaine-conditioning days (Days 2, 4, 6, 8):
  - Administer cocaine hydrochloride (20 mg/kg, intraperitoneally i.p.).
  - Immediately place the mouse in the cocaine-paired chamber for 30 minutes, with access to other chambers blocked.
- On saline-conditioning days (Days 3, 5, 7, 9):
  - Administer an equivalent volume of 0.9% saline (i.p.).
  - Immediately place the mouse in the saline-paired chamber for 30 minutes.



- The order of cocaine and saline conditioning days should be counterbalanced across animals.
- 4. Post-Conditioning Test (Day 10):
- Administer the assigned dose of GSK1059865 (10 or 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
- Place the mouse in the central chamber with free access to all chambers for 20 minutes.
- · Record the time spent in each chamber.
- The apparatus should be thoroughly cleaned with 70% ethanol between each animal to eliminate olfactory cues.
- 5. Data Analysis:
- A "preference score" is calculated for each mouse as the time spent in the cocaine-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.
- Alternatively, the score can be calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-test.
- Statistical analysis is typically performed using a one-way or two-way ANOVA followed by post-hoc tests to compare between treatment groups.

#### Conclusion

**GSK1059865** serves as a valuable pharmacological tool for elucidating the role of the orexin-1 receptor in cocaine-induced reward and the establishment of drug-associated memories. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the therapeutic potential of OX1R antagonism in the context of cocaine addiction. The ability of **GSK1059865** to attenuate cocaine CPP suggests that targeting the orexin system may be a viable strategy for developing novel treatments to prevent relapse and reduce craving in individuals with cocaine use disorder.



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#### References

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